molecular formula C11H16O5 B2729915 4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2230799-23-0

4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No. B2729915
M. Wt: 228.244
InChI Key: VSDUOEOJGIZQQF-UHFFFAOYSA-N
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Description

“4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid” is a chemical compound with the CAS Number: 2230807-41-51. It has a molecular weight of 200.191. The compound is stored at room temperature and is available in powder form1.



Synthesis Analysis

The synthesis of such compounds, particularly bicyclo[2.1.1]hexanes, is an area of active research23. An efficient and modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed23. The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition23. The system can readily be derivatized with numerous transformations23.



Molecular Structure Analysis

The molecular structure of “4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid” is not explicitly mentioned in the available resources. However, it is known that the compound belongs to the class of bicyclo[2.1.1]hexanes23, which are saturated bicyclic structures incorporated in newly developed bio-active compounds23.



Chemical Reactions Analysis

The chemical reactions involving “4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid” are not explicitly mentioned in the available resources. However, it is known that the compound can be part of [2 + 2] cycloaddition reactions23.



Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature1. More specific physical and chemical properties are not mentioned in the available resources.


Scientific Research Applications

Lipase-catalyzed Synthesis and Chiral Synthon Applications

The efficient preparation of optically active enantiomers of 1-ethoxycarbonyl-2-oxo-3-oxabicyclo[3.1.0]hexane, demonstrating its utility in synthesizing chiral synthons with high enantiomeric purity. This showcases the compound's potential in creating optically active materials essential for pharmaceutical synthesis (Tsuji, Onishi, & Sakata, 1999).

Photochemical and Thermolysis Studies

Research into 2-Oxabicyclo[2.1.1]hexane derivatives, including their synthesis via intramolecular photocycloaddition and thermolysis, provides insights into the behavior of these compounds under various conditions. This contributes to a broader understanding of cycloaddition reactions and the stability of ethoxycarbonyl-substituted compounds (Kirmse & Mrotzeck, 1988).

Pyrazole Derivative Synthesis

The creation of pyrazole derivatives from 4-(ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, illustrating the compound's role in generating heterocyclic structures with potential biological activity. This research underlines its application in the field of medicinal chemistry and the synthesis of bioactive molecules (Kasımoğulları & Arslan, 2010).

Aza-Diels-Alder Reactions in Aqueous Solution

The compound's derivatives have been used in Aza-Diels-Alder reactions to synthesize bicyclic amino acid derivatives, showcasing its utility in asymmetric synthesis and the development of novel amino acids for various applications (Waldmann & Braun, 1991).

Coordination Chemistry and Metal Complexes

Studies on the coordination behavior of related ethoxycarbonyl compounds towards Cu(II) and Co(II) metal ions contribute to the understanding of metal-ligand interactions, offering potential applications in materials science and catalysis (Athanasellis et al., 2009).

Safety And Hazards

properties

IUPAC Name

4-ethoxycarbonyl-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-4-15-8(14)10-5-11(6-10,7(12)13)16-9(10,2)3/h4-6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDUOEOJGIZQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

CAS RN

2230799-23-0
Record name 4-(ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
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